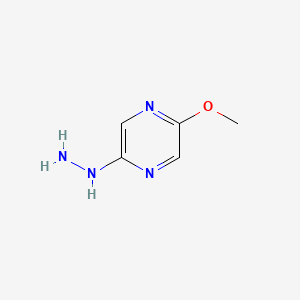

2-Hydrazinyl-5-methoxypyrazine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(5-methoxypyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-10-5-3-7-4(9-6)2-8-5/h2-3H,6H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWUPSOHLQWUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856544 | |

| Record name | 2-Hydrazinyl-5-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-04-6 | |

| Record name | 2-Hydrazinyl-5-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydrazinyl 5 Methoxypyrazine and Its Precursors

Established Synthetic Routes to the 2-Hydrazinyl-5-methoxypyrazine Core

The most common and established methods for synthesizing the this compound core involve the derivatization of a functionalized pyrazine (B50134) ring.

A primary route to hydrazinylpyrazines involves the reaction of a pyrazine derivative, typically a halide or a carboxylic acid ester, with a hydrazine (B178648) source, most commonly hydrazine hydrate (B1144303).

One well-documented pathway is the conversion of a pyrazine carboxylic acid ester to a pyrazine carbohydrazide (B1668358) (also known as a hydrazide). This transformation is a standard method for producing hydrazide functionalities on aromatic and heteroaromatic rings. The synthesis of 6-methoxypyrazine-2-carboxylic acid hydrazide, an isomerically equivalent name for this compound's tautomeric form, has been explicitly detailed. clockss.orgresearchgate.net The process begins with the corresponding methyl ester of 6-methoxypyrazine-2-carboxylic acid, which is then reacted with hydrazine to yield the desired hydrazide. clockss.org This reaction is typically performed in an alcohol solvent under reflux conditions.

Another established approach is the direct nucleophilic aromatic substitution of a leaving group, such as a halogen, on the pyrazine ring with hydrazine. For instance, 2-chloropyrazine (B57796) can be reacted with hydrazine hydrate to produce 2-hydrazinylpyrazine (B104995). By analogy, 2-chloro-5-methoxypyrazine (B1353803) would serve as a direct precursor to this compound. This type of reaction leverages the electron-deficient nature of the pyrazine ring, which facilitates nucleophilic attack.

Table 1: Representative Conditions for Hydrazide Synthesis from Pyrazine Esters

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Methyl 6-methoxypyrazine-2-carboxylate | Hydrazine | Methanol | Reflux | 6-Methoxypyrazine-2-carboxylic acid hydrazide | clockss.org |

| 3-(3-methoxyphenyl)pyrazine-2-carboxylic acid | Hydrazine hydrate | Ethanol (B145695) | Reflux, 6-8 hours | 2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine |

While less common for this specific compound, constructing the pyrazine ring itself is a fundamental synthetic strategy. A general and well-established method for forming the pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. beilstein-journals.org To produce this compound via this route, one would theoretically require acyclic precursors already containing the necessary functionalities, such as a diamine and a dicarbonyl compound bearing a protected hydrazine and a methoxy (B1213986) group at the appropriate positions. The regiochemical outcome of such condensations can be complex and difficult to control. beilstein-journals.org

Another approach involves the dimerization of α-amino acid derivatives. For example, the dimerization of amino acid-derived α-amino aldehydes can provide a short, biomimetic synthesis of 2,5-disubstituted pyrazines. This method typically involves in-situ generation of the unstable α-amino aldehyde, which then undergoes spontaneous dimerization and subsequent oxidation to form the aromatic pyrazine ring.

Synthesis from Pyrazine Derivatives and Hydrazine Sources

Precursor Synthesis and Functional Group Transformations

The synthesis of the target compound is highly dependent on the availability of suitably substituted precursors. A key precursor for one of the most direct routes is 5-methoxypyrazine-2-carboxylic acid or its ester.

The synthesis of 6-methoxypyrazine-2-carboxylic acid hydrazide has been reported starting from 6-chloropyrazine-2-carbonitrile (B1346822). clockss.org This multi-step process involves key functional group transformations:

Methoxylation and Esterification : The starting nitrile is treated with sodium methoxide (B1231860) in methanol. This reaction serves a dual purpose: the methoxide ion displaces the chloride ion via nucleophilic aromatic substitution to install the methoxy group, and the nitrile is converted to a methyl carboximidate.

Hydrolysis : Subsequent acidification of the reaction mixture with hydrochloric acid hydrolyzes the intermediate imidic ester to the corresponding methyl ester, yielding methyl 6-methoxypyrazine-2-carboxylate. clockss.org

Hydrazinolysis : As described previously, the final step is the reaction of the methyl ester with hydrazine, which displaces the methoxy group of the ester to form the stable carbohydrazide. clockss.orgresearchgate.net

Alternatively, 5-methoxypyrazine-2-carboxylic acid has been prepared from 2-bromo-5-methoxypyrazine (B117211) via a palladium-catalyzed carbonylation reaction using carbon monoxide. echemi.com Another route starts with 5-chloropyrazine-2-carboxylic acid, which is first esterified and then treated with sodium methoxide to substitute the chlorine, followed by hydrolysis of the ester back to the carboxylic acid. echemi.com

Novel Protocols and Methodological Advancements in Pyrazine Hydrazinyl Synthesis

Recent advancements in organic synthesis offer new potential routes to pyrazine derivatives. While not yet applied specifically to this compound, these modern methods highlight the direction of current research. tandfonline.comtandfonline.com

One area of advancement is the use of transition-metal catalysis. For example, nickel-catalyzed Negishi cross-coupling reactions of pyrazine triflates with organozinc halides have been developed for the regioselective synthesis of trialkylpyrazines. thieme-connect.com Such cross-coupling strategies, including the Buchwald-Hartwig amination, are increasingly used for C-N bond formation on heteroaromatic rings and could be adapted for the synthesis of hydrazinylpyrazines. tandfonline.comrsc.org

Gold-catalyzed reactions have also emerged for constructing fused pyrazine systems. For instance, gold(I)-catalyzed regioselective annulation has been used to synthesize pyrrolo[1,2-a]pyrazine (B1600676) derivatives from dihydropyrazinone intermediates. acs.org The development of biocatalytic and microbial synthesis routes for producing alkylpyrazines for the flavor and fragrance industry also represents a significant advancement, though these methods are currently limited in the structural diversity of the products. d-nb.info

Chemo- and Regioselective Considerations in Synthesis

The synthesis of a disubstituted pyrazine like this compound requires careful control of selectivity.

Regioselectivity , or the control of positional isomer formation, is a critical challenge. In syntheses that start with an already-formed pyrazine ring, the regioselectivity is dictated by the substitution pattern of the precursor. For example, starting with 6-chloropyrazine-2-carbonitrile ensures that the final functional groups will be at the 2- and 5- positions (or the equivalent 2- and 6- positions). clockss.org When constructing the ring, for instance from an α-ketoaldehyde and an α-aminoamide, regioselectivity can be a significant issue, often leading to mixtures of isomers. beilstein-journals.org The electronic and steric properties of the substituents heavily influence the reaction's outcome. researchgate.net

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. A prime example is the hydrazinolysis of a pyrazine ester. The hydrazine selectively attacks the electrophilic carbonyl carbon of the ester group to form the hydrazide, without reacting with the potentially reactive C-N bonds of the pyrazine ring itself. clockss.org In the synthesis of precursors, the reaction of 2,3-dichloropyrazine (B116531) with one equivalent of sodium methoxide preferentially substitutes one chlorine atom to yield 2-chloro-3-methoxypyrazine, demonstrating chemoselectivity between two identical leaving groups in a symmetrical molecule. prepchem.com

Chemical Reactivity and Derivatization of 2 Hydrazinyl 5 Methoxypyrazine

Condensation Reactions with Carbonyl Compounds

The primary reaction of hydrazines involves condensation with carbonyl compounds, a process that is fundamental to the derivatization of 2-hydrazinyl-5-methoxypyrazine. researchgate.net This reaction is characterized by the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon.

The reaction of this compound with various aldehydes and ketones leads to the formation of the corresponding hydrazones. thermofisher.commsu.edu This condensation reaction typically involves the elimination of a water molecule and is often catalyzed by a small amount of acid. researchgate.netmsu.edu The resulting pyrazine-based hydrazones are characterized by the presence of a C=N-NH- linkage.

The general scheme for this reaction involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the stable hydrazone. uchile.cl The stability of these hydrazones can be influenced by the nature of the substituents on the carbonyl compound. thermofisher.com Pyrazine (B50134) carbohydrazide-based hydrazones have been synthesized from the corresponding carbohydrazide (B1668358) by treatment with various substituted aromatic carbonyl compounds. nih.gov

Table 1: Examples of Reagents for Hydrazone Formation

| Carbonyl Compound Type | Resulting Product |

|---|---|

| Aromatic Aldehydes | N'-arylmethylene-5-methoxypyrazin-2-yl)hydrazines |

| Aromatic Ketones | N'-(1-arylethylidene)-5-methoxypyrazin-2-yl)hydrazines |

| Aliphatic Aldehydes | N'-alkylidene-5-methoxypyrazin-2-yl)hydrazines |

This table is illustrative and based on general reactivity principles of hydrazines.

The reactivity of the carbonyl group towards nucleophilic attack by this compound is a key factor in the formation of hydrazones. Aldehydes are generally more reactive than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. uomustansiriyah.edu.iq The reaction rate can be enhanced by using acid catalysts. researchgate.net

The reaction with 2,4-dinitrophenylhydrazine (B122626) is a classic qualitative test for aldehydes and ketones, resulting in the formation of a colored precipitate of dinitrophenylhydrazone. uomustansiriyah.edu.iq A similar principle applies to the reactions of this compound. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695). orientjchem.org The formation of the hydrazone is often visually indicated by the formation of a precipitate. uomustansiriyah.edu.iq

Formation of Pyrazine-based Hydrazones

Cyclization Reactions Leading to Fused Heterocyclic Systems

The hydrazone derivatives of this compound are valuable intermediates in the synthesis of various fused heterocyclic systems. These intramolecular cyclization reactions lead to the formation of stable five-membered rings fused to the pyrazine core.

The synthesis of triazole derivatives can be achieved through the cyclization of appropriate precursors derived from this compound. For instance, the reaction of a pyrazine hydrazide with carbon disulfide can yield a dithioester, which upon reaction with certain amines, can cyclize to form triazole derivatives. clockss.org Specifically, a 6-methoxypyrazine-2-carboxylic acid hydrazide has been used to synthesize a triazole derivative. clockss.org This suggests that this compound could undergo analogous transformations to yield thermofisher.comCurrent time information in Bangalore, IN.libretexts.orgtriazolo[4,3-a]pyrazine systems.

Similarly, oxadiazole derivatives can be synthesized from pyrazine hydrazides. The reaction of a pyrazine dithioester with morpholine (B109124) has been shown to lead to the formation of a 1,3,4-oxadiazole (B1194373) derivative. clockss.org This indicates a potential pathway for the conversion of this compound into 5-(5-methoxypyrazin-2-yl)-1,3,4-oxadiazole derivatives through appropriate multi-step synthetic sequences.

Pyrazoline derivatives are commonly synthesized through the cyclization of α,β-unsaturated hydrazones. orientjchem.orgmdpi.comdergipark.org.tr The synthesis starts with the Claisen-Schmidt condensation of an appropriate ketone with an aldehyde to form a chalcone (B49325) (an α,β-unsaturated ketone). dergipark.org.trijpbs.com The subsequent reaction of this chalcone with a hydrazine (B178648), such as this compound, in a solvent like ethanol and often in the presence of an acid catalyst like acetic acid, would lead to the formation of a pyrazoline ring fused or attached to the pyrazine moiety. orientjchem.orgdergipark.org.tr The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and dehydration. dergipark.org.tr

Table 2: Summary of Cyclization Reactions

| Starting Material Derived From this compound | Reagent/Condition | Fused Heterocyclic System |

|---|---|---|

| Thioacyl hydrazide intermediate | Base-catalyzed cyclization | Triazole |

| Acyl hydrazide intermediate | Dehydrating agent | Oxadiazole |

This table outlines general synthetic pathways based on established heterocyclic chemistry.

Other Annulation Reactions

The hydrazinyl moiety of this compound is a versatile functional group for the construction of fused heterocyclic systems through annulation reactions. These reactions typically involve the condensation of the hydrazine with a bifunctional electrophile, leading to the formation of a new ring fused to the pyrazine core. Two prominent examples of such annulations are the formation of triazolo[4,3-a]pyrazines and pyrazolo[1,5-a]pyrazines.

The synthesis of the Current time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyrazine ring system often proceeds via the reaction of a 2-hydrazinylpyrazine (B104995) derivative with a one-carbon electrophile. For instance, cyclization can be achieved by reacting the hydrazinylpyrazine with orthoesters, such as triethoxymethane, or with carboxylic acid derivatives under dehydrating conditions. researchgate.netfrontiersin.org A general approach involves the initial substitution of a leaving group (like a halogen) on the pyrazine ring with hydrazine hydrate (B1144303), followed by cyclization of the resulting hydrazinyl intermediate. frontiersin.orggoogle.comnih.gov This methodology has been employed in the synthesis of various biologically active triazolo[4,3-a]pyrazine derivatives. nih.govnih.gov

Another significant annulation reaction is the construction of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which is structurally related to pyrazolo[1,5-a]pyrazines. Although the direct synthesis from this compound is less commonly documented, the general strategy involves the reaction of a hydrazine equivalent (often an aminopyrazole, which can be seen as a cyclic hydrazine derivative) with a 1,3-dicarbonyl compound or its equivalent. mdpi.comresearchgate.net The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through the condensation of aminopyrazoles with reagents like β-enaminones or acetylenic esters. mdpi.com These reactions highlight the potential of the hydrazinyl group to act as a dinucleophile to form stable five-membered rings fused to the pyrazine system.

The table below summarizes representative annulation reactions involving pyrazine hydrazine precursors.

| Fused Ring System | Reagent(s) | General Conditions | Reference |

| Current time information in Bangalore, IN.researchgate.netTriazolo[4,3-a]pyrazine | Triethoxymethane | Reflux | frontiersin.org |

| Current time information in Bangalore, IN.researchgate.netTriazolo[4,3-a]pyrazine | Trifluoroacetic Anhydride, Methanesulfonic Acid | Heating, Reflux | google.com |

| Pyrazolo[1,5-a]pyrimidine | β-Enaminones | Acetic Acid, Reflux | mdpi.comresearchgate.net |

| Pyrazolo[1,5-a]pyrimidine | Acetylenic Esters | KHSO4, Ultrasound |

Substitution Reactions on the Pyrazine Ring System

The pyrazine ring is an electron-deficient heteroaromatic system, which influences its reactivity towards substitution reactions. researchgate.netslideshare.net Generally, the pyrazine ring is susceptible to nucleophilic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present. thieme-connect.de Direct displacement of a hydrogen atom by a nucleophile is uncommon and requires harsh conditions. thieme-connect.de

In the case of this compound, the methoxy (B1213986) group and the hydrazinyl group both act as electron-donating groups, which can modulate the ring's reactivity. Nucleophilic substitution on the pyrazine ring of this specific compound would likely require the initial replacement of the methoxy group or the introduction of a different substituent. For example, related halopyrazines are known to be more reactive towards nucleophilic attack than corresponding pyridines. thieme-connect.de A halogen atom on the pyrazine ring can be readily displaced by various nucleophiles. e-bookshelf.de

While electrophilic substitution on the pyrazine ring is generally difficult due to the deactivating effect of the two nitrogen atoms, the presence of the electron-donating methoxy and hydrazinyl groups could potentially facilitate such reactions, although examples remain limited. Homolytic (radical) substitution reactions, such as acylation and amidation, have been reported for the pyrazine ring, especially when it is protonated. thieme-connect.de

The table below outlines potential substitution reaction types on a pyrazine ring.

| Reaction Type | Reactivity Principle | Potential Outcome for a Substituted Pyrazine |

| Nucleophilic Aromatic Substitution | The electron-deficient nature of the pyrazine ring facilitates attack by nucleophiles, especially with a good leaving group (e.g., a halogen) present. thieme-connect.de | Replacement of a leaving group like a halogen with nucleophiles such as amines, alkoxides, or thiols. |

| Homolytic Substitution | The protonated pyrazine ring is susceptible to attack by carbon-centered radicals. thieme-connect.de | Introduction of acyl or amido groups onto the pyrazine carbon atoms. |

Redox Chemistry of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) of this compound is redox-active and can undergo both oxidation and reduction reactions.

Oxidation: The oxidation of hydrazines is a well-established transformation. The hydrazinyl group can be oxidized to form a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of a diazenyl (azo) group (-N=N-). For instance, oxidation of a hydrazinylpyrazine can yield the corresponding azopyrazine derivative. Stronger oxidation can lead to the cleavage of the nitrogen-nitrogen bond and the replacement of the hydrazinyl group with a hydrogen atom or a hydroxyl group, or it can result in the formation of a diazonium salt, which is a versatile intermediate for further functionalization. The participation of hydrazine derivatives in redox reactions is a recognized mechanism that can influence cellular processes.

Reduction: The hydrazinyl group itself is already in a reduced state. However, under certain conditions, the pyrazine ring system to which it is attached can be reduced. For example, catalytic hydrogenation can reduce the aromatic pyrazine ring. A specific example involves the reduction of a triazolopyrazine ring system, derived from a hydrazinylpyrazine precursor, using palladium on carbon (Pd/C) to yield the tetrahydro-triazolopyrazine derivative. google.com The term "reduction" in a broader sense can also refer to the removal of oxygen or an electronegative element from a compound. ncert.nic.in In the context of the hydrazinyl group, reductive cleavage of the N-N bond is possible but generally requires harsh conditions. More commonly, the hydrazinyl group is used to reduce other functional groups in a molecule or in other reactants, in which case the hydrazine itself is oxidized.

The table below summarizes the primary redox reactions of the hydrazinyl group.

| Reaction Type | Reagent Type | Typical Product(s) |

| Oxidation | Mild oxidizing agents (e.g., H2O2, air) | Azo compounds, diazonium salts |

| Oxidation | Strong oxidizing agents | Replacement of hydrazinyl group |

| Reduction (of the pyrazine ring) | Catalytic Hydrogenation (e.g., H2, Pd/C) | Tetrahydropyrazine derivatives |

Advanced Spectroscopic and Structural Characterization Techniques for 2 Hydrazinyl 5 Methoxypyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-Hydrazinyl-5-methoxypyrazine. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR spectra reveal the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical spectrum of a this compound derivative, distinct signals would be expected for the aromatic protons on the pyrazine (B50134) ring, the protons of the methoxy (B1213986) group, and the protons of the hydrazinyl group. The chemical shifts (δ) of the pyrazine ring protons are influenced by the electronic effects of the methoxy and hydrazinyl substituents.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a separate signal, allowing for the complete mapping of the carbon framework. The chemical shifts of the carbon atoms in the pyrazine ring are particularly informative about the electronic distribution within the aromatic system.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the three-dimensional structure and conformation of the molecule. For instance, NOESY can confirm the spatial proximity between the methoxy group's protons and the adjacent proton on the pyrazine ring.

Below is a table summarizing typical NMR data for a derivative of this compound.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrazine-H | 7.5-8.5 | 130-150 |

| Methoxy (-OCH₃) | 3.8-4.2 | 50-60 |

| Hydrazinyl (-NHNH₂) | 4.0-6.0 (broad) | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the absorbed infrared radiation versus frequency or wavelength.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the hydrazinyl group typically appear as one or two bands in the region of 3300-3400 cm⁻¹. The C-H stretching of the aromatic pyrazine ring and the methoxy group are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazine ring are found in the 1500-1600 cm⁻¹ region. The C-O stretching of the methoxy group gives a strong absorption band between 1000 and 1300 cm⁻¹.

The following table summarizes the expected IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydrazinyl (-NHNH₂) | N-H stretch | 3300-3400 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Methoxy (-OCH₃) | C-H stretch | 2850-2960 |

| Pyrazine Ring | C=N, C=C stretch | 1500-1600 |

| Methoxy (-OCH₃) | C-O stretch | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which a molecule absorbs light are characteristic of its electronic transitions.

For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* and n → π* transitions. The pyrazine ring itself has characteristic absorptions, and the presence of the electron-donating methoxy and hydrazinyl groups shifts these absorptions to longer wavelengths (a bathochromic or red shift). This is due to the extension of the conjugated system and the raising of the energy of the highest occupied molecular orbital (HOMO). The specific wavelengths and intensities of the absorption maxima (λ_max) can be used to study the electronic effects of substituents on the pyrazine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (EI-MS, HREI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the sample with high-energy electrons, which causes the molecule to ionize and fragment. The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used to identify its structural components. For this compound, common fragmentation pathways would involve the loss of the methoxy group, the hydrazinyl group, or parts of the pyrazine ring.

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provides a highly accurate determination of the mass-to-charge ratio of the molecular ion. This allows for the calculation of the exact molecular formula of the compound, confirming its elemental composition.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. When a beam of X-rays is directed at a single crystal of a compound, the X-rays are diffracted by the electrons of the atoms in a specific pattern. By analyzing this diffraction pattern, the precise positions of all atoms in the crystal lattice can be determined.

For this compound, a single-crystal X-ray diffraction study would provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This data is invaluable for understanding the compound's physical properties and how it packs in the solid state.

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, TLC, Column Chromatography)

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. By spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a suitable mobile phase, the components of the sample separate based on their polarity.

Column Chromatography is a preparative technique used to purify larger quantities of a compound. The sample is loaded onto a column packed with a stationary phase, and a mobile phase is passed through the column to elute the components at different rates.

High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive analytical technique used for the separation, identification, and quantification of compounds. By using a high-pressure pump to force the mobile phase through a column packed with small particles, HPLC provides excellent resolution and rapid analysis times. It is the method of choice for accurately determining the purity of this compound.

Computational and Theoretical Investigations of 2 Hydrazinyl 5 Methoxypyrazine

Quantum Chemical Calculations (e.g., DFT Studies on Electronic Structure and Reactivity)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the electronic structure and chemical reactivity of molecules like 2-Hydrazinyl-5-methoxypyrazine. bendola.comnrel.gov Methods such as B3LYP with a basis set like 6-31G(d,p) or 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate various electronic parameters. scholarsresearchlibrary.comrsc.orgresearchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify aspects of reactivity. bendola.com These include electronegativity (χ), chemical hardness (η), and softness (S). Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netsapub.org In this compound, the nitrogen atoms of the pyrazine (B50134) ring and the hydrazinyl group are expected to be electron-rich regions (negative potential), while the hydrogen atoms of the hydrazinyl group would be electron-poor (positive potential). sapub.org

| MEP Map | Visual representation of the electrostatic potential on the molecule's surface. sapub.org | Identifies sites for non-covalent interactions and chemical reactions. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

In studies of related pyrazine and hydrazine (B178648) derivatives, docking has been used to evaluate their potential as anticancer, antitubercular, and antimicrobial agents. researchgate.netgrafiati.comnih.gov The simulation calculates a docking score, typically in kcal/mol, which estimates the binding affinity; a more negative score indicates a stronger predicted interaction. mdpi.com The analysis also reveals key binding interactions, such as hydrogen bonds, hydrophobic interactions, and metal coordination, which are crucial for inhibitory activity. mdpi.comthieme-connect.de For example, the hydrazinyl group of the title compound is a potential hydrogen bond donor and acceptor, while the pyrazine ring can participate in π-π stacking or hydrophobic interactions.

Table 2: Illustrative Molecular Docking Results for a Pyrazine Derivative

| Target Protein (PDB ID) | Therapeutic Area | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| M. tuberculosis InhA (4TZK) | Antitubercular | -7.5 | Tyr158, NAD+ | Hydrogen Bond, Hydrophobic |

| Human Topoisomerase IIβ (4FM9) | Anticancer | -8.2 | Asp551, Arg503 | Hydrogen Bond, Pi-Cation |

| SARS-CoV-2 Main Protease (6Y84) | Antiviral | -6.9 | His41, Cys145 | Hydrogen Bond, Hydrophobic |

Note: This table is illustrative, based on typical findings for pyrazine-based compounds against common drug targets. mdpi.comgrafiati.comnih.govthieme-connect.de

Conformational Analysis and Tautomerism Studies

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. sapub.org For this compound, key rotational bonds include the C-N bond connecting the hydrazinyl group to the pyrazine ring and the C-O bond of the methoxy (B1213986) group. Computational methods can identify the most stable conformers by calculating their relative energies. sapub.org

Furthermore, the presence of the hydrazinyl group introduces the possibility of tautomerism. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. The hydrazinyl moiety can exist in different tautomeric forms, such as the hydrazone or azo forms, depending on the chemical environment. researchgate.net Computational studies can predict the relative stability of these tautomers. For similar systems, the imino form has been found to be the predominant tautomer over the amino form. researchgate.net Understanding the preferred tautomeric and conformational state is critical, as it dictates the molecule's shape, electronic properties, and ability to interact with biological targets.

Reaction Mechanism Studies through Computational Methods

Computational chemistry can elucidate the step-by-step mechanism of chemical reactions, including identifying transition states and reaction intermediates. smu.edu By mapping the potential energy surface along a reaction coordinate, researchers can calculate activation barriers and reaction energies, providing kinetic and thermodynamic insights. researchgate.netmdpi.com

For this compound, such studies could investigate its synthesis, for instance, the nucleophilic substitution reaction between a halogenated pyrazine and hydrazine. googleapis.com Theoretical analysis could detail the energy profile of the transition state and confirm the feasibility of the reaction pathway. researchgate.net Additionally, the reactivity of the hydrazinyl group itself, such as in condensation reactions to form hydrazones, can be modeled to understand the reaction energetics and mechanism. thieme-connect.de These computational approaches, which analyze the reaction path and the chemical changes occurring during the conversion from reactants to products, are invaluable for optimizing reaction conditions and predicting potential side reactions. smu.edu

In silico Pharmacokinetics and Drug-Likeness Predictions

Before a compound can be considered for drug development, its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness must be evaluated. nih.gov In silico tools like SwissADME provide rapid predictions for these properties, reducing the time and cost associated with experimental assays. nih.govsciensage.info

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov Pharmacokinetic predictions include parameters like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. mdpi.comd-nb.info For this compound, these predictions would offer a preliminary assessment of its potential as an orally bioavailable drug.

Table 3: Predicted Physicochemical and Pharmacokinetic Properties

| Property | Predicted Value/Descriptor | Significance |

|---|---|---|

| Molecular Formula | C5H8N4O | Basic molecular information. bldpharm.com |

| Molecular Weight | 140.14 g/mol | Conforms to Lipinski's rule (<500). bldpharm.com |

| Lipophilicity (LogP) | e.g., ~1.5 | Influences solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | e.g., ~80 Ų | Predicts cell permeability; values <140 Ų are favorable for oral bioavailability. |

| Hydrogen Bond Donors | 2 (from -NHNH2) | Conforms to Lipinski's rule (<5). |

| Hydrogen Bond Acceptors | 4 (3 from N atoms, 1 from O atom) | Conforms to Lipinski's rule (<10). |

| GI Absorption | High (Predicted) | Indicates good potential for oral absorption. mdpi.com |

| BBB Permeation | No (Predicted) | Suggests low potential for central nervous system side effects. sciensage.info |

| CYP Inhibition | e.g., Inhibitor of CYP1A2, CYP2C9 | Predicts potential for drug-drug interactions. |

| Drug-Likeness | Passes Lipinski's, Ghose's, Veber's rules | Indicates the compound has physicochemical properties common in oral drugs. d-nb.info |

Note: The values in this table are representative examples based on typical in silico predictions for small heterocyclic molecules and the compound's basic properties. d-nb.infobldpharm.com

Research Applications of 2 Hydrazinyl 5 Methoxypyrazine Derivatives

Development of Novel Antimicrobial Agents (In Vitro Studies)

The search for new antimicrobial agents has been fueled by the rise of multidrug-resistant infections. d-nb.info Derivatives of 2-hydrazinyl-5-methoxypyrazine have shown considerable promise in this area, with studies demonstrating their effectiveness against various bacteria, fungi, and mycobacteria. The antimicrobial action is often attributed to the disruption of bacterial cell membranes and the inhibition of biofilm formation.

Antibacterial Activity (Gram-positive and Gram-negative bacteria)

Derivatives of this compound have been shown to possess significant antibacterial properties. The presence of a methoxy (B1213986) group on the pyrazine (B50134) ring appears to enhance antibacterial activity, possibly by increasing polarity and facilitating membrane penetration.

In vitro studies have demonstrated the efficacy of these derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain hydrazone derivatives exhibited excellent antibacterial activity against E. coli (a Gram-negative bacterium) and S. aureus (a Gram-positive bacterium), with zones of inhibition ranging from 30–33 mm. d-nb.info These same compounds also showed strong activity against P. aeruginosa (Gram-negative) and S. pyogenes (Gram-positive) with inhibition zones of 22–25 mm. d-nb.info

The minimum inhibitory concentration (MIC), a key measure of antibacterial potency, has been determined for various derivatives. Some compounds have shown MIC values as low as 0.039 µg/mL against Gram-positive bacteria like S. aureus and B. subtilis. nih.gov Other studies have reported MIC values of 64 µg/mL against S. aureus for certain pyrazoline derivatives. turkjps.org Notably, some derivatives displayed higher potency against Gram-positive bacteria compared to Gram-negative strains. jyoungpharm.org

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| Hydrazone derivatives (8d, 8e, 8f) | E. coli | 30–33 mm zone of inhibition | d-nb.info |

| Hydrazone derivatives (8d, 8e, 8f) | S. aureus | 30–33 mm zone of inhibition | d-nb.info |

| Hydrazone derivatives (8d, 8e, 8f) | P. aeruginosa | 22–25 mm zone of inhibition | d-nb.info |

| Hydrazone derivatives (8d, 8e, 8f) | S. pyogenes | 22–25 mm zone of inhibition | d-nb.info |

| 2-aminopyridine derivative (2c) | S. aureus | 0.039 ± 0.000 µg/mL (MIC) | nih.gov |

| 2-aminopyridine derivative (2c) | B. subtilis | 0.039 ± 0.000 µg/mL (MIC) | nih.gov |

| Pyrazoline derivative (5) | S. aureus | 64 µg/mL (MIC) | turkjps.org |

| Pyrazoline derivative (19) | S. aureus | 64 µg/mL (MIC) | turkjps.org |

| Pyrazoline derivative (24) | S. aureus | 64 µg/mL (MIC) | turkjps.org |

| Pyrazoline derivative (19) | P. aeruginosa | Not specified | turkjps.org |

| Pyrazoline derivative (22) | P. aeruginosa | Not specified | turkjps.org |

| Pyrazoline derivative (22) | B. subtilis | 64 µg/mL (MIC) | turkjps.org |

| Pyrazoline derivative (26) | B. subtilis | 64 µg/mL (MIC) | turkjps.org |

| Pyrazoline derivative (22) | E. faecalis | 32 µg/mL (MIC) | turkjps.org |

| Pyrazoline derivative (24) | E. faecalis | 32 µg/mL (MIC) | turkjps.org |

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have demonstrated notable antifungal activity. Studies have shown their effectiveness against a range of fungal pathogens, including Candida albicans.

For instance, certain 2-acylhydrazino-5-arylpyrroles showed potent antifungal activity against Candida albicans ATCC 10231 and other clinical isolates, with MIC values in the range of 0.39-3.12 µg/mL. nih.gov In another study, a pyrazoline derivative (compound 5) was found to be the most active against C. albicans, with an MIC value of 64 µg/mL. turkjps.org The antifungal activity of these compounds highlights their potential for development into broad-spectrum antimicrobial agents.

Table 2: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-acylhydrazino-5-arylpyrroles (21-62) | Candida albicans ATCC 10231 | 0.39-3.12 µg/mL | nih.gov |

| Pyrazoline derivative (5) | C. albicans ATCC 10231 | 64 µg/mL | turkjps.org |

Antimycobacterial Activity

The emergence of drug-resistant tuberculosis has created an urgent need for new antimycobacterial agents. Derivatives of this compound have been investigated for their activity against Mycobacterium species.

Research has shown that some of these derivatives exhibit promising antimycobacterial activity. For example, novel hydrazide-hydrazone derivatives with a 2H-chromene or coumarin (B35378) scaffold have demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Some of the most active compounds in this series displayed MIC values at the submicromolar level, such as 0.13 µM, 0.15 µM, and 0.17 µM. nih.gov Another study reported a spiro[indoline-3,5′-[1′,2′,4′]oxadiazol]-2-one derivative with a promising MIC value of 0.78 µg/mL against Mycobacterium tuberculosis H37Rv. researchgate.net However, other studies have shown only slight antimycobacterial activity for some pyrazole (B372694) derivatives against various Mycobacterium species. jrespharm.com

Table 3: Antimycobacterial Activity of this compound Derivatives

| Compound/Derivative | Mycobacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Hydrazide-hydrazone derivative (7m) | Mycobacterium tuberculosis H37Rv | 0.13 µM | nih.gov |

| Hydrazide-hydrazone derivative (7o) | Mycobacterium tuberculosis H37Rv | 0.15 µM | nih.gov |

| Hydrazide-hydrazone derivative (7k) | Mycobacterium tuberculosis H37Rv | 0.17 µM | nih.gov |

| Spiro[indoline-3,5′-[1′,2′,4′]oxadiazol]-2-one derivative (3i) | Mycobacterium tuberculosis H37Rv | 0.78 µg/mL | researchgate.net |

| Pyrazole derivatives (14, 16) | M. fortuitum subs. fortuitum | 62 µg/mL | jrespharm.com |

Exploration as Anticancer Agents (In Vitro Cytotoxicity and Apoptosis Studies)

The hydrazinyl group in these pyrazine derivatives is thought to play a crucial role in their anticancer potential, possibly through interactions with molecular targets that lead to apoptosis in cancer cells. Research has focused on their ability to inhibit cancer cell growth and target specific enzymes involved in cancer progression.

Cellular Proliferation Inhibition Assays against Cancer Cell Lines

Numerous in vitro studies have demonstrated the cytotoxic effects of this compound derivatives against a variety of human cancer cell lines.

For example, novel hydrazide–hydrazone derivatives have shown significant cytotoxic activity against HCT116 (colon carcinoma), MGC803 (gastric carcinoma), and Huh7 (hepatoma carcinoma) cell lines, with some compounds exhibiting higher potency than the standard anticancer drug 5-FU. researchgate.net Certain compounds in this series were particularly promising, with IC50 values as low as 0.25 and 0.09 µM against the HCT116 cell line. researchgate.net

Other studies have reported significant cytotoxic activity of 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives against A2780 and HeLa carcinoma cell lines, with IC50 values in the micromolar range. nih.gov Similarly, new pyrazoline derivatives have been identified as effective anticancer agents against AsPC-1 human pancreatic adenocarcinoma and U87 and U251 human glioblastoma cell lines, with one compound showing IC50 values of 16.8 µM and 11.9 µM, respectively. mdpi.com

Table 4: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Hydrazide–hydrazone derivative (14d) | HCT116 (Colon Carcinoma) | 0.25 µM | researchgate.net |

| Hydrazide–hydrazone derivative (16f) | HCT116 (Colon Carcinoma) | 0.09 µM | researchgate.net |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1) | A2780 (Ovarian Carcinoma) | 11.6 µM | nih.gov |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3) | A2780 (Ovarian Carcinoma) | 12.4 µM | nih.gov |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1) | HeLa (Cervical Carcinoma) | 22.4 µM | nih.gov |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3) | HeLa (Cervical Carcinoma) | 19.4 µM | nih.gov |

| Pyrazoline derivative (11) | AsPC-1 (Pancreatic Adenocarcinoma) | 16.8 µM | mdpi.com |

| Pyrazoline derivative (11) | U251 (Glioblastoma) | 11.9 µM | mdpi.com |

| Azatetracyclic derivative (3b) | RXF 393 (Renal Cancer) | 2.79 µM (GI50) | mdpi.com |

| Azatetracyclic derivative (5a) | COLO 205 (Colon Cancer) | Not specified | mdpi.com |

| Carbohydrazide (B1668358) derivative (3e) | A549 (Lung Cancer) | 43.38 µM | jrespharm.com |

| Pyrrolidinone derivative (13) | IGR39 (Melanoma) | 2.50 ± 0.46 µM | mdpi.com |

| Pyrrolidinone derivative (13) | PPC-1 (Prostate Cancer) | 3.63 ± 0.45 µM | mdpi.com |

| Pyrrolidinone derivative (13) | MDA-MB-231 (Breast Cancer) | 5.10 ± 0.80 µM | mdpi.com |

| Pyrrolidinone derivative (13) | Panc-1 (Pancreatic Carcinoma) | 5.77 ± 0.80 µM | mdpi.com |

Enzyme Inhibition Related to Cancer Pathways (e.g., Carbonic Anhydrase, COX-2)

A key aspect of the anticancer research into these derivatives involves their ability to inhibit enzymes that play a critical role in tumor growth and survival.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, are crucial for the survival of cancer cells. nih.gov Derivatives of this compound have been investigated as inhibitors of these enzymes.

A series of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides demonstrated excellent inhibitory activity against hCA IX and potent inhibition of hCA XII. nih.gov These compounds were generally less effective against the cytosolic isoforms hCA I and II, suggesting a degree of selectivity for the tumor-associated enzymes. nih.gov Other studies on aromatic hydrazides and imidazolinone-based sulfonamides have also identified potent inhibitors of various human carbonic anhydrase isoforms. dergipark.org.trnih.gov

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is another important enzyme in cancer pathways, and its inhibition is a target for anti-inflammatory and anticancer therapies. nih.gov Several studies have explored the potential of this compound derivatives as COX-2 inhibitors.

For instance, a series of 1,3-dihydro-2H-indolin-2-one derivatives showed good COX-2 inhibitory activity, with IC50 values ranging from 2.35 to 3.34 µM. nih.gov Similarly, a novel series of benzhydrylpiperazine-based derivatives were identified as dual COX-2/5-LOX inhibitors, with one compound showing a COX-2 IC50 of 0.25 ± 0.03 μM, outperforming the standard drug celecoxib (B62257). rsc.org

Table 5: Enzyme Inhibition by this compound Derivatives

| Compound/Derivative Class | Enzyme Target | Activity (IC50/Ki) | Reference |

|---|---|---|---|

| 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides | hCA IX | Excellent Inhibition | nih.gov |

| 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides | hCA XII | Potent Inhibition | nih.gov |

| Imidazolinone-based sulfonamide (4) | hCA I | 19.53±1.23 nM (Ki) | dergipark.org.tr |

| Imidazolinone-based sulfonamide (3) | hCA II | 16.49±2.20 nM (Ki) | dergipark.org.tr |

| Aromatic hydrazides | hCA IV | 0.8-0.96 µM (Ki) | nih.gov |

| 1,3-dihydro-2H-indolin-2-one derivative (4e) | COX-2 | 2.35 ± 0.04 µM (IC50) | nih.gov |

| 1,3-dihydro-2H-indolin-2-one derivative (9h) | COX-2 | 2.422 ± 0.10 µM (IC50) | nih.gov |

| 1,3-dihydro-2H-indolin-2-one derivative (9i) | COX-2 | 3.34 ± 0.05 µM (IC50) | nih.gov |

| Benzhydrylpiperazine derivative (9d) | COX-2 | 0.25 ± 0.03 μM (IC50) | rsc.org |

Anti-inflammatory Research (In Vitro Models)

Derivatives containing the pyrazine or structurally related hydrazone and pyrazole motifs are frequently investigated for their anti-inflammatory potential. In vitro models are crucial for initial screening, primarily focusing on the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

The therapeutic action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is based on inhibiting COX enzymes, which exist in two main isoforms: COX-1 and COX-2. researchgate.net COX-2 is often overexpressed at sites of inflammation, making selective COX-2 inhibitors a significant goal of anti-inflammatory drug design to minimize side effects associated with COX-1 inhibition. researchgate.netekb.eg

Researchers have synthesized various series of pyrazole-hydrazone derivatives and evaluated their inhibitory activity against COX-1 and COX-2 enzymes in vitro. nih.gov For instance, certain pyrazole-hydrazone compounds demonstrated potent COX-2 inhibitory activity, with some showing better or comparable activity to the standard drug celecoxib. researchgate.netnih.gov In one study, compounds 4a and 4b exhibited superior COX-2 inhibition (IC₅₀ values of 0.67 µM and 0.58 µM, respectively) compared to celecoxib (IC₅₀ = 0.87 µM). nih.gov Similarly, another series of 1,5-diaryl pyrazole derivatives were tested, with compounds T3 and T5 showing a COX-2 IC₅₀ of 0.781 µM. mdpi.com The selectivity index (SI), a ratio of COX-1 to COX-2 inhibition, is a critical parameter; compound T5 showed a significant SI of 7.16. mdpi.com

Beyond direct enzyme inhibition, the anti-inflammatory effects are also assessed by measuring the reduction of inflammatory mediators in cell-based assays. For example, the ability of compounds to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (like RAW 264.7) is a common in vitro model for inflammation. researchgate.netnih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|---|

| Pyrazole-hydrazone 4a | COX-2 | 0.67 | Celecoxib | 0.87 | 8.41 |

| Pyrazole-hydrazone 4b | COX-2 | 0.58 | Celecoxib | 0.87 | 10.55 |

| 1,5-Diaryl pyrazole T3 | COX-2 | 0.781 | - | - | 5.96 |

| 1,5-Diaryl pyrazole T5 | COX-2 | 0.781 | - | - | 7.16 |

| Benzimidazole derivative 6 | COX-2 | 0.13 | Indomethacin | 0.41 | - |

| Benzimidazole derivative 9 | COX-2 | 0.15 | Indomethacin | 0.41 | - |

Antidiabetic Research (In Vitro Enzyme Inhibition, e.g., α-glucosidase)

A key strategy in managing type 2 diabetes mellitus is the inhibition of carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-glucosidase and α-amylase. explorationpub.commdpi.com By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides like glucose is slowed, which helps to reduce postprandial hyperglycemia. explorationpub.commdpi.com Consequently, screening for potent inhibitors of these enzymes is a major focus of antidiabetic research.

Numerous heterocyclic compounds, including derivatives that can be synthesized from hydrazinyl-pyrazine precursors, have been evaluated for their α-glucosidase inhibitory potential. For example, a series of benzimidazole-based thiadiazole derivatives were synthesized and tested in vitro. frontiersin.org Among them, several compounds showed superior inhibitory activity against both α-amylase and α-glucosidase when compared to acarbose (B1664774), a standard drug. frontiersin.org One analog, in particular, was identified as the most potent in the series, with IC₅₀ values of 1.10 µM and 2.10 µM against α-amylase and α-glucosidase, respectively. frontiersin.org

In another study, 1,3,4-thiadiazole (B1197879) derivatives bearing a butanoic acid linker showed high inhibitory activity against α-glucosidase, with IC₅₀ values of 6.70 mM and 8.42 mM, which were more potent than the reference drug acarbose (IC₅₀ = 13.88 mM). mdpi.com Furthermore, a series of pyridine-based compounds were screened, and one derivative exhibited an inhibitory strength thirteen times greater than acarbose, with an IC₅₀ value of 55.6 ± 0.3 µM against α-glucosidase. researchgate.net Kinetic studies on this potent molecule revealed a competitive mechanism of inhibition. researchgate.net

| Compound Series | Most Potent Compound (IC₅₀) | Reference Compound | Reference IC₅₀ |

|---|---|---|---|

| Benzimidazole-based thiadiazoles | 2.10 µM | Acarbose | - |

| 1,3,4-Thiadiazole derivative 9'b | 3.66 mM | Acarbose | 13.88 mM |

| 1,3,4-Thiadiazole derivative 7b | 6.70 mM | Acarbose | 13.88 mM |

| 2-Amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitrile 7 | 55.6 µM | Acarbose | 750 µM |

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

The this compound scaffold is a valuable building block in organic synthesis, primarily due to the reactivity of the hydrazinyl group. This functional group serves as a versatile handle for constructing a wide array of more complex heterocyclic systems. Hydrazines are key precursors for the synthesis of pyrazoles, triazoles, and various fused heterocyclic compounds, which are prominent structures in many biologically active molecules. nih.govresearchgate.net

The dimerization of α-amino aldehydes, which can be derived from amino acids, represents a biomimetic route to synthesizing 2,5-disubstituted pyrazines. researchgate.net This highlights the role of pyrazine cores as fundamental units that can be assembled from simpler precursors. The hydrazinyl group in this compound can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. nih.gov These hydrazones are not only often biologically active themselves but are also important intermediates for synthesizing other heterocyclic rings. nih.gov

Furthermore, the pyrazine ring system itself can be constructed through various synthetic pathways, and once formed, it can be functionalized. For instance, pyrazine-bridged bis(thiosemicarbazone) protoligands have been used to assemble tetranuclear grid-type complexes, demonstrating the utility of the pyrazine core in supramolecular chemistry. researchgate.net The presence of the methoxy group offers an additional site for modification through nucleophilic substitution reactions, further enhancing the synthetic utility of the molecule.

Applications in Materials Science (e.g., as structural units for polymers or probes)

The unique electronic and structural properties of pyrazine and its derivatives make them attractive candidates for applications in materials science. These applications range from the development of functional polymers to the design of sophisticated chemical sensors and probes.

Pyrazine-based ligands have been successfully used in the self-assembly of coordination polymers. For example, adaptable 2,5-bis((1,2,3-triazol-4-yl)methoxy)pyrazine ligands have been shown to spontaneously form polymeric complexes with various transition metal ions, creating one-dimensional (1D) chain structures. researchgate.net The ability of the pyrazine nitrogen atoms to coordinate with metal centers is fundamental to its role in constructing these supramolecular architectures. Such materials can have interesting magnetic, optical, or catalytic properties.

In the realm of electronic materials, pyrazine derivatives are explored for their potential use in devices like Organic Light-Emitting Diodes (OLEDs). chemscene.com The electron-deficient nature of the pyrazine ring can be tuned by substituents to achieve desired electronic properties, such as specific LUMO (Lowest Unoccupied Molecular Orbital) energy levels.

Moreover, the reactivity of the hydrazinyl group is harnessed to create fluorescent probes for biological imaging. researchgate.net For example, a probe for detecting cellular carbonylation—an indicator of oxidative stress—was synthesized from a hydrazinyl precursor. researchgate.net The probe reacts with carbonyl groups on biomolecules through a bioorthogonal reaction, allowing for visualization within living cells. researchgate.net This demonstrates the application of hydrazinyl-containing scaffolds in creating tools for advanced cell biology research.

Structure Activity Relationship Sar Studies of 2 Hydrazinyl 5 Methoxypyrazine Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological profile of 2-hydrazinyl-5-methoxypyrazine derivatives can be significantly altered by the introduction of various substituents. The nature, position, and electronic properties of these substituents play a crucial role in the interaction of the compounds with their biological targets.

The hydrazinyl group is a key functional group that can participate in hydrogen bonding interactions with biological macromolecules, such as enzymes and receptors. This interaction is often critical for the compound's mechanism of action. The methoxy (B1213986) group, with its electron-donating nature, can influence the electronic environment of the pyrazine (B50134) ring and enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes.

Research on related hydrazone derivatives has shown that substituents on the hydrazone moiety can dramatically affect antibacterial activity. For instance, studies on pyrazolone-based hydrazones revealed that the presence of certain substituents can impact the permeability of bacterial cell membranes, leading to their disruption. rsc.orgus.es

In a series of pyrimidine (B1678525) derivatives, it was found that the central pyrimidine ring was essential for their antitubercular activities. nih.gov Furthermore, replacing a naphthyl group with other hydrophobic substitutes was well-tolerated, indicating that hydrophobicity is a key determinant of activity. nih.gov The derivative 5a from this study, which featured optimized hydrophobic substituents, demonstrated potent activity against various strains of Mycobacterium tuberculosis, including drug-resistant ones, with minimum inhibitory concentration (MIC) values between 0.5-1.0 µg/mL. nih.gov

The following table summarizes the influence of different substituents on the biological activity of various heterocyclic compounds, providing a conceptual framework for predicting the effects of similar substitutions on this compound derivatives.

| Core Structure | Substituent | Effect on Biological Activity | Reference |

| Pyrimidine | Hydrophobic groups | Maintained or improved antitubercular activity | nih.gov |

| Pyrazolone-hydrazone | Aliphatic and fluorinated groups | Enhanced antibacterial activity | rsc.orgus.es |

| Quinoxaline | Electron-withdrawing groups at C(2) | Enhanced anticancer activity | farmaceut.org |

Impact of Heterocyclic Fused Systems on Activity Profiles

Fusing additional heterocyclic rings to the this compound core can lead to significant changes in the molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity. nih.gov The fusion of heterocyclic systems can introduce new interaction points with biological targets, enhance binding affinity, and alter the pharmacokinetic properties of the parent molecule. sioc-journal.cn

For example, the synthesis of fused 1,2,4-triazolo[3,4-b] researchgate.netnih.govbldpharm.comthiadiazine derivatives has been shown to yield compounds with promising antimicrobial properties. nih.gov In one study, several derivatives from this class exhibited significant antimicrobial activity, suggesting that the fused ring system is a valuable pharmacophore. nih.gov

Similarly, the pyrazino[1,2-a]indole (B3349936) scaffold, which is a fused heterocyclic system, has been explored for various biological activities, including anticancer and anti-infectious properties. mdpi.com The specific substitution pattern on the fused ring system was found to be critical for the observed activity. For instance, certain pyrazino[1,2-a]indole derivatives displayed potent cytotoxic activity against human cancer cell lines. mdpi.com

The table below illustrates the impact of fused heterocyclic systems on the biological activities of different compound classes.

| Fused Heterocyclic System | Observed Biological Activity | Reference |

| 1,2,4-Triazolo[3,4-b] researchgate.netnih.govbldpharm.comthiadiazine | Antimicrobial | nih.gov |

| Pyrazino[1,2-a]indole | Anticancer, Anti-infectious | mdpi.com |

| Thieno[3,2-d]pyrimidine (B1254671) | Antitumor | nih.gov |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. dovepress.com This technique is invaluable for designing new ligands with improved potency and selectivity. nih.gov

A pharmacophore model for a series of this compound derivatives would likely include features such as hydrogen bond donors (from the hydrazinyl group), hydrogen bond acceptors (the nitrogen atoms in the pyrazine ring), and hydrophobic regions (the methoxy group and other substituents). By understanding the key pharmacophoric features, medicinal chemists can design new derivatives that better fit the binding site of the target protein, leading to enhanced biological activity. ugm.ac.id

The process of pharmacophore modeling typically involves the following steps:

Selection of a training set of active compounds: A diverse set of molecules with known biological activity is chosen. nih.gov

Conformational analysis: The possible three-dimensional conformations of the training set molecules are generated. dovepress.com

Pharmacophore model generation: The common pharmacophoric features among the active compounds are identified and used to create a model. nih.gov

Model validation: The ability of the pharmacophore model to distinguish between active and inactive compounds is assessed. ugm.ac.id

Once a validated pharmacophore model is established, it can be used for virtual screening of compound libraries to identify new potential hits or to guide the design of novel derivatives with optimized properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These studies use statistical methods to correlate physicochemical properties or molecular descriptors of the compounds with their observed biological effects.

For this compound derivatives, a QSAR study could involve calculating a range of molecular descriptors, such as:

Electronic descriptors: (e.g., partial charges, dipole moment) to describe the electronic properties of the molecules.

Steric descriptors: (e.g., molecular volume, surface area) to account for the size and shape of the molecules.

Hydrophobic descriptors: (e.g., logP) to quantify the lipophilicity of the compounds.

Topological descriptors: which describe the connectivity of atoms in a molecule.

These descriptors are then used to build a mathematical model, often using techniques like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms. researchgate.net A statistically significant QSAR model can be used to predict the biological activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

For example, a 3D-QSAR study on a series of thieno[3,2-d]pyrimidine derivatives led to the development of CoMFA and CoMSIA models that could explain the variance in cytotoxic activity against a human cancer cell line. nih.gov These models provided insights into the steric and electrostatic fields around the molecules that were important for activity and were used to guide the design of more potent analogs. nih.gov

Future Perspectives in 2 Hydrazinyl 5 Methoxypyrazine Research

Emerging Synthetic Methodologies and Green Chemistry Approaches

Future synthesis of 2-Hydrazinyl-5-methoxypyrazine and its derivatives is expected to pivot towards more sustainable and efficient methods, aligning with the principles of green chemistry. researchgate.net Research into the synthesis of related heterocyclic compounds, such as pyrazoles and pyrazolines, highlights several promising methodologies that could be adapted.

One major avenue is the adoption of solvent-free reaction conditions, such as grinding techniques, which have proven effective for synthesizing 2-pyrazoline (B94618) derivatives from hydrazines. researchgate.net These methods offer benefits like shorter reaction times, easier workups, and higher yields, making them economically and environmentally attractive. researchgate.net Another key direction is the increasing use of water as a green solvent. thieme-connect.com Aqueous synthesis of pyrazole (B372694) derivatives, sometimes facilitated by catalysts like cetyltrimethylammonium bromide (CTAB), demonstrates a viable and eco-friendly alternative to traditional organic solvents. thieme-connect.com

Furthermore, the development of one-pot, multi-component reactions represents a significant step forward in synthetic efficiency. tandfonline.com Such protocols, which allow for the synthesis of complex pyrazine (B50134) derivatives in a single step from simple precursors, minimize waste and resource consumption. tandfonline.com Future research could focus on developing a one-pot synthesis for this compound, potentially involving the dimerization of amino acid-derived α-amino aldehydes or tandem oxidation processes. tandfonline.comresearchgate.net The use of inexpensive and recoverable catalysts, such as copper-based systems or heterogeneous catalysts, will also be crucial in developing these next-generation synthetic routes. organic-chemistry.org

| Green Chemistry Approach | Description | Potential Benefits for Pyrazine Synthesis | Relevant Findings |

| Solvent-Free Grinding | Mechanical grinding of reactants in the absence of a solvent to initiate a chemical reaction. | Reduced solvent waste, shorter reaction times, cleaner reaction profiles, higher yields. | Effective for pyrazoline synthesis from hydrazines. researchgate.net |

| Aqueous Synthesis | Using water as the primary reaction medium instead of organic solvents. | Environmentally benign, improved safety, potential for unique reactivity at organic-water interfaces. | Successful for one-pot synthesis of tetrasubstituted pyrazoles. thieme-connect.com |

| One-Pot Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced waste, cost-effective, simplified workflow. | Applied for pyrazine synthesis from α-hydroxy ketones and 1,2-diamines. tandfonline.com |

| Novel Catalysis | Employing green catalysts like copper or heterogeneous systems. | Use of less toxic and recyclable catalysts, mild reaction conditions, high atom economy. | Copper-promoted aerobic oxidation used for pyrazole synthesis. organic-chemistry.org |

Advanced Computational Design and Optimization of Derivatives

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel this compound derivatives. Future research will likely leverage advanced computational techniques to design molecules with tailored properties, thereby reducing the reliance on traditional trial-and-error synthesis and screening.

A promising strategy is "scaffold hopping," where the core structure of a known active molecule is replaced with a different, functionally equivalent scaffold. ebi.ac.uk For instance, the pyrazine core could be used to replace a pyrazole in an existing pharmacophore to design new classes of receptor antagonists, a strategy that has been successfully used to develop cannabinoid (CB1) receptor antagonists. ebi.ac.uk This approach, guided by shape-complementarity and synthetic feasibility, can lead to novel compounds with improved properties. ebi.ac.uk

Molecular docking studies are another critical tool for predicting how newly designed derivatives will interact with biological targets. researchgate.net By simulating the binding of a ligand to the active site of a protein, researchers can estimate binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions. researchgate.net This has been used to understand how pyrazoline-based compounds interact with enzymes like COX-2. researchgate.net Applying these methods to this compound derivatives could guide the synthesis of potent and selective inhibitors for various enzymes, such as protein kinases.

Broadening of Biological Screening Avenues (excluding human trials)

The this compound scaffold is a promising starting point for discovering new biologically active agents. While research on this specific compound is emerging, studies on structurally related pyrazines and hydrazones reveal a wide spectrum of pharmacological activities that warrant investigation.

Future non-clinical screening should explore a variety of therapeutic areas:

Antimicrobial Activity : Pyrazine derivatives have demonstrated notable antibacterial properties. researchgate.net Future work could involve screening a library of this compound derivatives against a panel of pathogenic bacteria, including drug-resistant strains.

Anticancer Potential : The pyrazine nucleus is a core component of many anticancer agents. researchgate.net The hydrazinyl group, in particular, can interact with kinase domains through hydrogen bonding, suggesting a potential mechanism for kinase inhibition. Screening programs could evaluate derivatives for cytotoxic activity against various cancer cell lines, such as melanoma. mdpi.com

Enzyme Inhibition : Beyond kinases, the pyrazine scaffold is present in molecules that modulate other enzyme families. For example, substituted bicyclic aza-heterocycles have been investigated as sirtuin modulators, which are linked to aging and metabolic processes. google.com Derivatives of this compound could be screened for activity against sirtuins or other metabolic enzymes.

Antioxidant Activity : Pyrazolo[3,4-b]pyrazines and other related structures have been reported to possess antioxidant properties. researchgate.net The electron-rich nature of the pyrazine ring combined with the hydrazinyl group suggests that derivatives could act as free radical scavengers, a hypothesis that can be tested using various in vitro antioxidant assays. researchgate.net

Development of Novel Analytical Probes Utilizing the Pyrazine Hydrazinyl Scaffold

The structural features of this compound make it an excellent candidate for the development of novel analytical probes and sensors. The hydrazinyl group is particularly valuable as it can react with carbonyl compounds (aldehydes and ketones) in bioorthogonal reactions, allowing for the specific labeling of biomolecules. researchgate.net

A significant future direction is the design of fluorescent chemosensors. A novel pyrazine derivative containing a hydrazone Schiff-base has been synthesized and shown to act as a highly selective and sensitive "turn-on" fluorescent sensor for aluminum ions (Al³⁺). researchgate.net The mechanism involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts electron transfer and enhances fluorescence intensity. researchgate.net This suggests that the this compound scaffold could be functionalized to create a new class of sensors for detecting other environmentally or biologically important metal ions.

Furthermore, the hydrazinyl moiety can be used to develop probes for detecting oxidative stress in living cells. researchgate.net Protein carbonylation is a marker of oxidative stress, and probes like 2-hydrazine-5-nitrophenol have been designed to react with these carbonyl groups, enabling their detection through fluorescence. researchgate.net Adapting the this compound core for this purpose could yield novel tools for studying cellular processes and disease states characterized by oxidative damage.

Potential in Interdisciplinary Research Fields (e.g., Agrochemistry, Environmental Science)

The applicability of this compound and its derivatives extends beyond medicinal chemistry into diverse interdisciplinary fields such as agrochemistry and environmental science.

In agrochemistry , there is a continuous need for novel compounds with unique modes of action to serve as templates for new pesticides and herbicides. The pyrimidine (B1678525) derivative diflumetorim, for example, is considered an ideal template for discovering agrochemical lead compounds. researchgate.net Given the structural similarities and broad biological activity of nitrogen-containing heterocycles, the pyrazine scaffold is a promising starting point for developing new agrochemicals. researchgate.net Additionally, pyrazines are known flavor components in many foods, and understanding their formation and stability is relevant to food science, a field closely linked to agrochemistry. researchgate.net

In environmental science , the potential to develop pyrazine-based fluorescent sensors for metal ions has direct applications. researchgate.net These sensors could be used to monitor water quality by detecting trace amounts of heavy metal pollutants. The development of robust and selective probes based on the this compound scaffold could lead to new analytical methods for environmental remediation and assessment.

Q & A

Q. What are the common synthetic routes for preparing 2-Hydrazinyl-5-methoxypyrazine, and what are the critical reaction conditions to optimize yield?

Methodological Answer: The synthesis of this compound typically involves cyclization or condensation reactions using hydrazine derivatives. Key approaches include:

- Cyclization of Hydrazides: Substituted hydrazides (e.g., benzoic acid hydrazides) can undergo cyclization with agents like phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form oxadiazole or pyrazine derivatives .

- Hydrazine Reactions: Reacting hydrazine with ketones or aldehydes (e.g., benzylideneacetone) in ethanol under reflux conditions yields pyrazoline intermediates, which can be further modified .

- Two-Step Synthesis: A reported method involves synthesizing ethyl carboxylate intermediates followed by hydrazine substitution in ethanol .

Critical Reaction Conditions:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- IR Spectroscopy: Identify N–H stretches (3100–3300 cm⁻¹ for hydrazinyl groups) and C–O–C bands (1050–1250 cm⁻¹ for methoxy groups) .

- NMR (¹H and ¹³C):

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with hydrazine cleavage .

Advanced Research Questions

Q. How can researchers design hydrazinyl-containing pyrazine derivatives to enhance bioactivity, and what structural modifications have shown promise in recent studies?

Methodological Answer:

- Bioisosteric Replacement: Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to modulate electron density and improve binding to biological targets .